molecular formula C9H8BrNO5 B2944019 methyl2-bromo-6-methoxy-4-nitrobenzoate CAS No. 2168241-36-7

methyl2-bromo-6-methoxy-4-nitrobenzoate

Cat. No.: B2944019
CAS No.: 2168241-36-7
M. Wt: 290.069
InChI Key: PMUJBLBXICAKSZ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-methoxy-4-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO5. It is a derivative of benzoic acid and contains bromine, methoxy, and nitro functional groups. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-6-methoxy-4-nitrobenzoate can be synthesized through a multi-step process involving the bromination, nitration, and esterification of appropriate starting materials. One common method involves the bromination of 2-methoxybenzoic acid, followed by nitration to introduce the nitro group. The final step involves esterification with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of methyl 2-bromo-6-methoxy-4-nitrobenzoate typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems and controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-methoxy-4-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-bromo-6-methoxy-4-nitrobenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-6-methoxy-4-nitrobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary widely based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-4-nitrobenzoate: Lacks the methoxy group, which can affect its reactivity and applications.

    Methyl 2-methoxy-4-nitrobenzoate: Lacks the bromine atom, leading to different substitution reactions.

    Methyl 2-bromo-6-methoxybenzoate: Lacks the nitro group, affecting its reduction and oxidation reactions.

Uniqueness

Methyl 2-bromo-6-methoxy-4-nitrobenzoate is unique due to the presence of all three functional groups (bromine, methoxy, and nitro), which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

methyl 2-bromo-6-methoxy-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO5/c1-15-7-4-5(11(13)14)3-6(10)8(7)9(12)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUJBLBXICAKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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